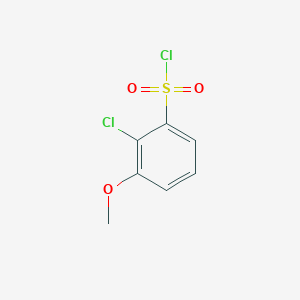

2-Chloro-3-methoxybenzenesulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2O3S |

|---|---|

Molecular Weight |

241.09 g/mol |

IUPAC Name |

2-chloro-3-methoxybenzenesulfonyl chloride |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3 |

InChI Key |

OWVDVWARYDTVHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3 Methoxybenzenesulfonyl Chloride

Chlorosulfonation Routes

Chlorosulfonation is a widely employed method for the synthesis of aryl sulfonyl chlorides. This electrophilic aromatic substitution reaction involves the direct introduction of a chlorosulfonyl group (-SO2Cl) onto the aromatic ring. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the benzene (B151609) ring.

Direct Aromatic Chlorosulfonation using Halosulfonic Acids

Direct chlorosulfonation of 2-chloroanisole (B146271) with chlorosulfonic acid represents a primary route to 2-chloro-3-methoxybenzenesulfonyl chloride. In this reaction, chlorosulfonic acid serves as both the sulfonating agent and the solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is believed to be sulfur trioxide or a related species generated in situ.

The directing effects of the substituents on the 2-chloroanisole ring play a crucial role in determining the isomeric distribution of the product. The methoxy (B1213986) group (-OCH3) is a powerful activating ortho-, para-director, while the chloro group (-Cl) is a deactivating ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, influences the position of the incoming chlorosulfonyl group.

| Reactant | Reagent | Conditions | Major Product(s) | Yield (%) |

| Anisole | Chlorosulfonic Acid | 0-5 °C, 2h | 4-Methoxybenzenesulfonyl chloride | ~90 |

| Chlorobenzene | Chlorosulfonic Acid | 25 °C, 4h | 4-Chlorobenzenesulfonyl chloride | 75-85 |

| 2-Chloroanisole | Chlorosulfonic Acid | Controlled Temp. | Isomeric mixture | Variable |

This table presents typical data for related compounds to illustrate the general conditions and outcomes of chlorosulfonation reactions.

Chlorosulfonation with Sulfuryl Chloride and Related Reagents

An alternative, though less common, method for the direct chlorosulfonation of aromatic compounds involves the use of sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst, such as aluminum chloride. orgsyn.org This method can be advantageous in certain cases, potentially offering different regioselectivity compared to halosulfonic acids. The reaction of 2-chloroanisole with sulfuryl chloride would also proceed via an electrophilic aromatic substitution pathway.

Mechanistic Studies of Chlorosulfonation on Substituted Arenes

The mechanism of chlorosulfonation is a classic example of electrophilic aromatic substitution. stackexchange.com At lower temperatures, chlorosulfonic acid is in equilibrium, generating the electrophile SO2Cl+. stackexchange.com This electrophile then attacks the electron-rich aromatic ring of the substituted arene.

In the case of 2-chloroanisole, the methoxy group strongly activates the positions ortho and para to it (positions 3, 5, and 1), while the chloro group directs to its ortho and para positions (positions 3 and 1). The combined directing effects would favor substitution at the 3- and 5-positions. Steric hindrance from the existing substituents would likely influence the ratio of these isomers. The formation of a sigma complex (Wheland intermediate) is a key step, which is then deprotonated to restore aromaticity and yield the final product. Modern computational studies suggest a more complex, potentially termolecular, pathway for some sulfonation reactions. stackexchange.com

Sandmeyer-Type Sulfonyl Chloride Synthesis

The Sandmeyer reaction provides a versatile alternative for the synthesis of aryl sulfonyl chlorides, particularly when the corresponding aniline (B41778) is readily available. This method avoids the potential for multiple isomers that can arise from direct chlorosulfonation.

Diazo-Chlorosulfonation from 2-Chloro-3-methoxyaniline (B51853) Precursors

This process begins with the diazotization of 2-chloro-3-methoxyaniline. The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. nih.gov The sulfur dioxide is bubbled through the reaction mixture, leading to the formation of the desired this compound.

| Starting Material | Reagents | Catalyst | Conditions | Product | Yield (%) |

| Aniline | 1. NaNO2, HCl | CuCl2 | 0-5 °C | Benzenesulfonyl chloride | 70-80 |

| 4-Chloroaniline | 1. NaNO2, HCl | CuCl2 | 0-5 °C | 4-Chlorobenzenesulfonyl chloride | 75-85 |

| 2-Chloro-3-methoxyaniline | 1. NaNO2, HCl | CuCl2 | 0-5 °C | This compound | Expected good |

This table illustrates typical conditions and yields for the Sandmeyer-type synthesis of aryl sulfonyl chlorides.

Utilization of Stable Sulfur Dioxide Surrogates

The use of gaseous sulfur dioxide can be challenging in a laboratory setting. To address this, stable, solid sulfur dioxide surrogates have been developed. nih.gov One of the most effective and commonly used surrogates is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.govorganic-chemistry.org This stable, crystalline solid releases sulfur dioxide in a controlled manner under the reaction conditions. nih.gov

In a modified Sandmeyer-type reaction, 2-chloro-3-methoxyaniline can be reacted with DABSO in the presence of a copper catalyst and an acid. nih.govorganic-chemistry.org This one-pot procedure is often safer and more convenient than methods requiring gaseous SO2. nih.gov The reaction proceeds without the need to preform the diazonium salt, making the process more scalable and inherently safer. organic-chemistry.org

| Aniline Substrate | SO2 Source | Catalyst | Conditions | Product | Yield (%) |

| Various anilines | DABSO | CuCl2 | MeCN, HCl, t-BuONO | Corresponding sulfonyl chlorides or sulfonamides | High |

| 2-Fluoropyridin-3-amine | DABSO | CuCl2 | MeCN, HCl, t-BuONO | 2-Fluoropyridine-3-sulfonyl chloride | 80 (on 20g scale) |

This table demonstrates the utility of DABSO in the Sandmeyer-type synthesis of aryl and heteroaryl sulfonyl chlorides. nih.govorganic-chemistry.org

Catalytic Systems in Sandmeyer Sulfonyl Chloride Formation

The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a variety of functional groups, has been adapted for sulfonyl chloride synthesis. This transformation typically involves the diazotization of the corresponding aniline (2-chloro-3-methoxyaniline) followed by a copper-catalyzed reaction with a source of sulfur dioxide. Modern advancements focus on improving the catalytic efficiency and operational safety of this process.

Copper salts, such as copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂), are the most common catalysts for this reaction. acs.org They facilitate the single electron transfer (SET) mechanism required for the conversion of the diazonium salt to an aryl radical, which is then trapped by sulfur dioxide. acs.org A significant innovation in this area is the use of stable, solid sulfur dioxide surrogates, which circumvents the challenges of handling gaseous SO₂. nih.govorganic-chemistry.org DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has emerged as a particularly effective and safe SO₂ source. nih.govresearchgate.net

Recent protocols describe a one-pot synthesis where the aniline is combined with DABSO and a catalytic amount of a copper salt in a suitable solvent like acetonitrile. organic-chemistry.org The diazotization is carried out in situ by the controlled addition of an organic nitrite, such as tert-butyl nitrite. organic-chemistry.org This method is inherently safer as it avoids the pre-formation and accumulation of potentially explosive diazonium salt intermediates, a crucial factor for large-scale synthesis. nih.govorganic-chemistry.org

Table 1: Catalytic Systems for Sandmeyer-type Sulfonyl Chloride Formation

| Catalyst | SO₂ Source | Diazotizing Agent | Solvent | Key Advantages |

|---|---|---|---|---|

| CuCl / CuCl₂ | Gaseous SO₂ | NaNO₂ / aq. HCl | Acetic Acid | Traditional, well-established method. acs.org |

| CuCl₂ (5 mol%) | DABSO | tert-butyl nitrite | Acetonitrile | One-pot, safer (no diazonium isolation), scalable. nih.govorganic-chemistry.org |

| K-PHI (photocat.) | SOCl₂ / H₂O (in situ) | NaNO₂ / HBF₄ | Acetonitrile | Metal-free, sustainable, mild conditions (visible light, RT). acs.orgnih.gov |

Alternative Synthetic Pathways

While the catalytic Sandmeyer reaction is a primary route, alternative methodologies offer different approaches to the synthesis of this compound, sometimes providing advantages in terms of starting material availability or functional group tolerance.

Halogen exchange (HALEX) provides a pathway to sulfonyl chlorides from other sulfonyl halides, most notably sulfonyl fluorides. Arylsulfonyl fluorides are often more stable and easier to handle than their chloride counterparts. While the conversion of sulfonyl chlorides to fluorides is more common, the reverse reaction can be achieved under specific conditions. This approach is particularly useful if the corresponding sulfonyl fluoride (B91410) is more readily accessible through other synthetic routes. The transformation relies on displacing the fluoride with a chloride source, a process that can be challenging due to the strength of the S-F bond. Success often depends on the choice of chloride reagent and reaction conditions designed to drive the equilibrium toward the desired sulfonyl chloride product.

Oxidative chlorosulfonation involves the direct conversion of sulfur-containing functional groups, such as thiols or disulfides, into the corresponding sulfonyl chloride. This strategy avoids the use of diazonium salts entirely. Modern methods employ various oxidizing and chlorinating agents that are often safer and more selective than traditional reagents like chlorine gas. researchgate.net

Reagents such as N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) have been effectively used for this one-pot transformation. researchgate.netorganic-chemistry.orgresearchgate.net These methods are attractive due to their mild reaction conditions and broad substrate scope. For the synthesis of this compound, this would typically start from 2-chloro-3-methoxythiophenol or its corresponding disulfide. The reaction proceeds by oxidizing the sulfur species in the presence of a chloride source, directly forming the sulfonyl chloride functional group.

Table 2: Reagents for Oxidative Chlorosulfonation

| Reagent | Substrate | Key Features |

|---|---|---|

| Chlorosulfonic Acid (ClSO₃H) | Arene | Direct electrophilic substitution; can be hazardous and highly exothermic. mdpi.com |

| N-Chlorosuccinimide (NCS) | Thiol / Disulfide | Milder conditions, byproduct can be recycled. organic-chemistry.org |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Thiol / Disulfide | Efficient dual-function reagent, suitable for flow chemistry. rsc.org |

| Sodium Dichloroisocyanurate (NaDCC·2H₂O) | Thiol | Can be used in sustainable solvents like water or ethanol. researchgate.net |

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful optimization of reaction parameters and consideration of process safety and efficiency.

To maximize the yield and purity of the final product, a systematic approach such as a Design of Experiments (DOE) is often employed. mdpi.com This allows for the simultaneous investigation of multiple variables to identify the optimal reaction conditions. Key parameters that are typically refined include:

Temperature: Controlling the temperature is crucial, especially during the exothermic diazotization and the subsequent catalytic conversion, to prevent side reactions and decomposition of intermediates. mdpi.com

Reagent Stoichiometry: Optimizing the equivalents of the diazotizing agent, SO₂ source, and catalyst is essential. For instance, using an excessive amount of the diazotizing agent can lead to unwanted side products, while insufficient catalyst can result in an incomplete reaction.

Reaction Time: Monitoring the reaction progress using techniques like HPLC allows for the determination of the optimal time to quench the reaction, preventing product degradation and maximizing throughput. mdpi.com

Rate of Addition: The controlled, slow addition of reagents, such as the diazotizing agent or the reaction mixture into a quenching solution, is critical for managing exotherms and ensuring high purity of the isolated product. mdpi.com Increasing the rate of addition during precipitation can lead to higher levels of impurities. mdpi.com

Incorporating green chemistry principles into the synthesis of sulfonyl chlorides is a key focus of modern process development, aiming to reduce environmental impact and improve safety.

Safer Reagents: A primary advancement is the replacement of hazardous gaseous sulfur dioxide with stable, solid surrogates like DABSO. researchgate.netorganic-chemistry.org Similarly, using reagents like NaDCC or DCDMH for oxidative chlorination avoids the transport and handling of highly toxic chlorine gas. researchgate.net

Catalysis: The use of catalytic (e.g., copper salts) rather than stoichiometric reagents reduces waste. nih.gov Emerging methods utilize metal-free, heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI), which can be easily recovered and reused, operate at room temperature using visible light, and are composed of sustainable elements. acs.orgnih.gov

Atom Economy and Waste Reduction: One-pot procedures, such as the in situ generation and reaction of the diazonium salt, improve atom economy and reduce the number of unit operations and waste streams associated with isolating intermediates. acs.org

Alternative Solvents: Developing processes in aqueous media or other environmentally benign solvents reduces the reliance on volatile organic compounds (VOCs). researchgate.netresearchgate.net For example, conducting the Sandmeyer reaction in water can be advantageous, as the low solubility of the sulfonyl chloride product allows it to precipitate directly from the reaction mixture, protecting it from hydrolysis and simplifying isolation. researchgate.net

Process Intensification (Flow Chemistry): Continuous flow reactors offer significant safety and efficiency advantages over traditional batch processes, especially for hazardous reactions. mdpi.comrsc.org The small reactor volume enhances heat transfer, allowing for excellent control over exothermic events and improving the safety profile. rsc.org Flow chemistry also enables higher space-time yields and can be automated for reliable, large-scale production. mdpi.comresearchgate.net

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Principle | Traditional Method (e.g., Meerwein) | Greener Alternative |

|---|---|---|

| Reagent Safety | Gaseous SO₂, chlorine gas | Solid SO₂ surrogate (DABSO), DCDMH, NaDCC. nih.govresearchgate.net |

| Energy Input | Often requires heating/cooling | Photocatalysis using visible light at room temperature. acs.org |

| Catalysis | Stoichiometric or high-loading copper salts | Recyclable heterogeneous photocatalysts. nih.gov |

| Solvent Use | Acetic acid, other organic solvents | Aqueous media, ethanol, deep eutectic solvents. researchgate.netresearchgate.net |

| Process Safety | Batch processing of unstable diazonium salts | In situ generation in one-pot or continuous flow systems. mdpi.comacs.org |

Reactivity and Derivatization Chemistry of 2 Chloro 3 Methoxybenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. This electrophilicity is the basis for its most common and synthetically useful reactions, leading to the formation of a variety of sulfur-containing derivatives.

The reaction of 2-chloro-3-methoxybenzenesulfonyl chloride with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. rsc.orgucl.ac.uk This transformation, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to the displacement of the chloride ion. libretexts.org The reaction typically requires the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. rsc.orgcbijournal.com

Primary amines react to form secondary sulfonamides which still possess an acidic proton on the nitrogen atom. libretexts.orgshaalaa.com Secondary amines, in contrast, form tertiary sulfonamides that lack an N-H proton. nih.gov The reaction is compatible with a wide array of amine substrates, including aliphatic, aromatic, and heterocyclic amines, allowing for the synthesis of a diverse library of sulfonamide derivatives. rsc.orgmdpi.com

Table 1: Representative Sulfonamide Synthesis This table illustrates the expected products from the reaction of this compound with various amine substrates based on established chemical principles.

| Amine Substrate | Amine Structure | Product Name |

| Aniline (B41778) | C₆H₅NH₂ | N-phenyl-2-chloro-3-methoxybenzenesulfonamide |

| Benzylamine | C₆H₅CH₂NH₂ | N-benzyl-2-chloro-3-methoxybenzenesulfonamide |

| Piperidine | C₅H₁₀NH | 1-[(2-chloro-3-methoxyphenyl)sulfonyl]piperidine |

| Morpholine | C₄H₈ONH | 4-[(2-chloro-3-methoxyphenyl)sulfonyl]morpholine |

Similar to its reaction with amines, this compound readily reacts with alcohols and phenols to form sulfonate esters. This reaction is a highly efficient method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The process involves the nucleophilic attack of the oxygen atom from the alcohol or phenol (B47542) on the sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. researchtrends.netresearchgate.net

Furthermore, the sulfonyl chloride group can be hydrolyzed to the corresponding sulfonic acid. This transformation occurs when this compound is treated with water. The hydrolysis proceeds through nucleophilic attack by water on the sulfur center, ultimately yielding 2-chloro-3-methoxybenzenesulfonic acid and hydrochloric acid.

The reactions with alcohols, phenols, and water are prime examples of nucleophilic substitution with oxygen-containing nucleophiles. The general principle involves the oxygen atom's lone pair acting as the nucleophile to attack the electrophilic sulfur atom of the sulfonyl chloride. The outcome of the reaction is dependent on the specific nucleophile used: alcohols and phenols yield sulfonate esters, while water leads to the formation of a sulfonic acid. These reactions are fundamental to the derivatization chemistry of this compound.

Reactions of arylsulfonyl chlorides with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are less common for derivatization compared to reactions with amines and alcohols. wisc.edusaylor.orglibretexts.org While these powerful nucleophiles can attack the sulfonyl group, the reactions can be complex and may not selectively lead to a single product. For instance, reaction with a Grignard reagent could potentially form a sulfone (Ar-SO₂-R) or other products depending on the reaction conditions and stoichiometry. These pathways are generally not the preferred method for creating carbon-sulfur bonds from sulfonyl chlorides due to potential side reactions and the high reactivity of the organometallic reagents. wisc.edu

Transformations Involving the Aromatic Ring Substituents

Beyond the reactivity of the sulfonyl chloride group, the chloro substituent on the aromatic ring provides another handle for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions.

The chlorine atom attached to the benzene (B151609) ring can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Coupling : this compound can be coupled with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction would replace the chlorine atom with the organic group from the boronic acid, providing access to substituted biaryl or styrenyl sulfonyl chlorides.

Buchwald-Hartwig Amination : This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium-phosphine complex. organic-chemistry.orgwikipedia.org This provides an alternative route to substituted aniline derivatives, complementing the sulfonamide formation at the sulfonyl chloride moiety.

In contrast, direct nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon is generally disfavored for this compound. SNAr reactions typically require the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.orgyoutube.com In this compound, the powerful electron-withdrawing sulfonyl chloride group is in the meta position relative to the chlorine atom, offering no resonance stabilization to the intermediate. libretexts.org Therefore, forcing conditions would be required for SNAr to occur, making cross-coupling reactions the more viable strategy for modifying the chloro substituent.

Table 2: Potential Cross-Coupling Reactions at the Chloro Position This table outlines theoretical products from palladium-catalyzed cross-coupling reactions involving the chloro substituent of the title compound.

| Coupling Partner | Reaction Type | Potential Product |

| Phenylboronic Acid | Suzuki | 3-Methoxy-2'-sulfonyl chloride-1,1'-biphenyl |

| Aniline | Buchwald-Hartwig | N-(2-(methylsulfonyl)-6-methoxyphenyl)aniline |

| Methyl Acrylate | Heck | Methyl 3-(2-(methylsulfonyl)-6-methoxyphenyl)acrylate |

Reactivity of the Methoxy (B1213986) Group: Electrophilic Aromatic Substitution and Cleavage

The methoxy group (-OCH₃) significantly influences the reactivity of the benzene ring and is also a site for potential modification through cleavage.

Electrophilic Aromatic Substitution (EAS)

The introduction of a new substituent onto the aromatic ring of this compound is governed by the directing effects of the three existing groups. In electrophilic aromatic substitution, the methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The chloro group is a deactivating, yet also ortho, para-directing substituent. Conversely, the sulfonyl chloride (-SO₂Cl) group is a strong electron-withdrawing group and is therefore strongly deactivating and meta-directing.

The positions on the aromatic ring are numbered as follows:

C1: -SO₂Cl

C2: -Cl

C3: -OCH₃

C4, C5, C6: -H

The directing effects of the substituents are as follows:

-OCH₃ (at C3): Directs incoming electrophiles to positions C2 and C4 (ortho) and C6 (para).

-Cl (at C2): Directs incoming electrophiles to positions C3 and C5 (ortho) and C1 (para).

-SO₂Cl (at C1): Directs incoming electrophiles to positions C3 and C5 (meta).

Considering these influences, the most likely positions for electrophilic attack are C4 and C6. The C2 position is already substituted. The C5 position is sterically hindered and deactivated by the adjacent sulfonyl chloride group. The methoxy group is the strongest activating group, and its directing effect to the C4 and C6 positions is reinforced by the directing effects of the other groups to some extent, while also being the least sterically hindered. Therefore, electrophilic substitution would be predicted to yield a mixture of 4- and 6-substituted products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Typical Reagents | Predicted Major Product(s) | Theoretical Rationale |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 4-Bromo/Chloro- and 6-Bromo/Chloro- derivatives | The methoxy group is a strong o,p-director, making positions 4 and 6 the most activated. |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro- derivatives | The strong activation by the methoxy group overcomes the deactivation by Cl and SO₂Cl at the 4 and 6 positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed | The benzene ring is strongly deactivated by the -SO₂Cl and -Cl groups, which typically inhibits Friedel-Crafts reactions. |

Cleavage of the Methoxy Group

The methyl ether of the methoxy group can be cleaved to yield a hydroxyl group (-OH), transforming the molecule into 2-chloro-3-hydroxybenzenesulfonyl chloride. This reaction, known as demethylation, is typically achieved under harsh conditions using strong acids or Lewis acids. The choice of reagent is critical to avoid unwanted side reactions with the sulfonyl chloride moiety. While specific data for this molecule is unavailable, general methods for aryl methyl ether cleavage provide insight into potential synthetic routes.

Common reagents for this transformation include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong protic acids like hydrobromic acid (HBr). The reaction with BBr₃ is often effective at low temperatures, which might offer selectivity and preserve the sulfonyl chloride group.

Table 2: General Conditions for Aryl Methoxy Ether Cleavage

| Reagent | Typical Solvent | General Conditions | Potential Compatibility Issues |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM) | Low temperature (-78 °C to RT) | Generally compatible with many functional groups. |

| Aluminum chloride (AlCl₃) | Dichloromethane (DCM) or Benzene | Reflux | May promote side reactions; complexation can occur. |

| Hydrobromic acid (HBr) | Acetic Acid or Water | High temperature, reflux | Harsh conditions may lead to hydrolysis of the sulfonyl chloride. |

| Thiolates (e.g., Sodium dodecanethiolate) | NMP or DMF | High temperature (~130-150 °C) | Nucleophilic conditions could potentially target the sulfonyl chloride. |

Multi-Functionalization and Chemo-selectivity Studies

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity key challenges in its derivatization. The primary reactive centers are the sulfonyl chloride group and the aromatic ring.

The sulfonyl chloride group is a powerful electrophile that reacts readily with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reaction is typically fast and occurs under mild conditions. In contrast, electrophilic substitution on the aromatic ring requires strong electrophiles and often Lewis acid catalysis. This significant difference in reactivity allows for highly selective derivatization.

For instance, reaction with an amine would almost exclusively lead to the formation of a sulfonamide without affecting the aromatic ring or the methoxy group. This principle is demonstrated in studies on analogous molecules like 4-chlorosulfonyl-3-methoxy-benzoyl chloride, where the more reactive benzoyl chloride can be selectively reacted with t-butylamine at low temperatures, leaving the sulfonyl chloride group intact. mdpi.com This highlights that with careful control of reaction conditions (e.g., temperature, choice of nucleophile), selective functionalization is achievable.

Table 3: Chemo-selective Reactions Based on Analogous Compounds

| Starting Material Analogue | Reagents | Selective Reaction Site | Product Type | Reference Finding |

|---|---|---|---|---|

| m-(chlorosulfonyl)benzoyl chloride | 1. Amine A (e.g., Azepane), 2. Amine B (e.g., Aniline) | Aroyl chloride (more reactive) | Amide, then Sulfonamide | Continuous-flow processes can enhance chemo-selectivity by controlling mixing and reaction times. nih.gov |

| 4-chlorosulfonyl-3-methoxy-benzoyl chloride | t-butylamine, acid scavenger, low temp. | Benzoyl chloride | Benzamide | Selective reaction at the benzoyl chloride is possible, leaving the sulfonyl chloride unreacted. mdpi.com |

As discussed in section 3.2.2, regioselective control in the functionalization of the aromatic ring is dictated by the existing substituents. The methoxy group at C3 is the most influential activating group, strongly directing incoming electrophiles to the C4 and C6 positions. The deactivating nature of the chloro and sulfonyl chloride groups at C2 and C1, respectively, further disfavors substitution at other positions.

Therefore, any electrophilic aromatic substitution reaction is expected to show high regioselectivity for the C4 and C6 positions. Steric hindrance is generally a minor factor in differentiating between these two sites, although the C6 position, being further from the bulky sulfonyl chloride group, might be slightly favored. To achieve substitution at a single position (e.g., only at C6), a blocking group strategy could theoretically be employed. This would involve reversibly sulfonating the most reactive position (e.g., C6), performing the desired electrophilic substitution at the next most reactive site (C4), and then removing the blocking group.

Advanced Spectroscopic Elucidation and Structural Confirmation of 2 Chloro 3 Methoxybenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the proton and carbon framework of the molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. For 2-Chloro-3-methoxybenzenesulfonyl chloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the chloro, methoxy, and sulfonyl chloride substituents. The methoxy group protons would appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound Predicted values based on standard substituent effects in a 400 MHz spectrometer using CDCl₃ as solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| OCH₃ | ~3.9 | Singlet | N/A | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. In a standard broadband-decoupled spectrum, each unique carbon appears as a single line, providing information on the total number of carbon environments. The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.

For this compound, seven distinct signals are expected in the ¹³C NMR spectrum: one for the methoxy carbon and six for the aromatic carbons (three protonated and three quaternary). The DEPT-135 spectrum would simplify this by showing only the three positive methine (CH) signals and the positive methyl (OCH₃) signal, allowing for the easy identification of the quaternary carbons by comparing the two spectra.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal Phase |

|---|---|---|

| OCH₃ | ~56 | Positive |

| C-4, C-5, C-6 | ~115 - 135 | Positive |

| C-1 (C-SO₂Cl) | ~138 | Absent |

| C-2 (C-Cl) | ~132 | Absent |

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the title compound, COSY would reveal the connectivity between the adjacent protons on the aromatic ring (e.g., H-4 with H-5, and H-5 with H-6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy protons to the methoxy carbon.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Key Correlation | Information Gained |

|---|---|---|

| COSY | H-5 ↔ H-4 & H-6 | Confirms adjacency of aromatic protons. |

| HSQC | OCH₃ (¹H) ↔ OCH₃ (¹³C) | Assigns the methoxy carbon signal. |

| H-4, H-5, H-6 ↔ C-4, C-5, C-6 | Assigns the protonated aromatic carbon signals. | |

| HMBC | OCH₃ (¹H) ↔ C-3 | Confirms methoxy group is attached to C-3. |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The spectrum for this compound would be characterized by strong absorptions corresponding to the sulfonyl chloride and aryl ether groups.

Key expected vibrational frequencies include:

S=O Stretching: The sulfonyl chloride group gives rise to two very strong and characteristic stretching bands: an asymmetric stretch and a symmetric stretch. nist.gov

C-O Stretching: The aryl-ether linkage of the methoxy group also produces strong, characteristic bands.

Aromatic C=C Stretching: Multiple bands in this region confirm the presence of the benzene ring.

C-Cl Stretching: A band in the fingerprint region indicates the carbon-chlorine bond.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | ~1375 - 1385 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | ~1180 - 1190 | Strong |

| Aryl Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | ~1240 - 1280 | Strong |

| Aryl Ether (Ar-O-CH₃) | Symmetric C-O-C Stretch | ~1020 - 1050 | Strong |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and molecular formula. For this compound (C₇H₆ClO₃S), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass.

A critical feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: the [M]⁺ peak corresponding to the ³⁵Cl isotope and an [M+2]⁺ peak corresponding to the ³⁷Cl isotope. The intensity ratio of the [M]⁺ to [M+2]⁺ peak is approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.

Table 5: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆ClO₃S |

| Calculated Exact Mass ([M]⁺, for ³⁵Cl, ³²S) | 236.9648 |

| Isotopic Peak | [M+2]⁺ (for ³⁷Cl, ³²S) |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive proof of a molecule's structure by yielding accurate bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself may not be publicly available, analysis of closely related derivatives provides invaluable insight into the molecular geometry. For example, the crystal structure of 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide , a direct derivative, has been reported. researchgate.netnih.gov The analysis of such a derivative confirms the substitution pattern on the benzenesulfonyl ring and reveals details about its conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. researchgate.netnih.gov

Table 6: Representative Crystal Data for a Derivative, 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂ClNO₄S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5731 (5) |

| b (Å) | 10.1861 (5) |

| c (Å) | 10.3636 (6) |

| α (°) | 94.945 (4) |

| β (°) | 96.581 (5) |

| γ (°) | 110.974 (5) |

| Volume (ų) | 734.56 (7) |

This crystallographic data provides an unambiguous confirmation of the core 2-chloro-benzenesulfonyl framework present within the derivative series.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Chromatographic Purity Assessment (HPLC, GC-MS)

The definitive structural elucidation of this compound is intrinsically linked to the verification of its purity. High-purity samples are essential for accurate spectroscopic analysis and for ensuring the reliability of its use in subsequent synthetic applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone analytical techniques for rigorously assessing the purity of synthesized chemical compounds. These methods provide quantitative data on the presence of impurities, such as unreacted starting materials, intermediates, by-products, and degradation products. However, the inherent reactivity of the sulfonyl chloride functional group presents unique challenges that must be addressed through careful method development.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful method for separating and quantifying non-volatile and thermally sensitive compounds, making it a suitable choice for analyzing this compound. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The primary challenge in the HPLC analysis of sulfonyl chlorides is their susceptibility to hydrolysis. The sulfonyl chloride moiety can react with nucleophilic solvents, such as water or methanol, which are common components of reversed-phase mobile phases. researchgate.net This on-column degradation can lead to inaccurate purity assessments, generating artifact peaks corresponding to the sulfonic acid and diminishing the peak area of the target compound.

To mitigate this, method development often focuses on using aprotic organic solvents and minimizing the water content in the mobile phase, or employing rapid gradient elution to reduce the analysis time and potential for degradation. researchgate.netsielc.com The use of a Diode Array Detector (DAD) is highly advantageous, as it allows for peak purity analysis by comparing UV spectra across a single chromatographic peak, ensuring that the main compound peak is not co-eluting with impurities.

While specific validated methods for this compound are not widely published, typical starting conditions can be extrapolated from methods developed for analogous aromatic sulfonyl chlorides. sielc.comgoogle.com

Table 1: Illustrative RP-HPLC Method Parameters for Aromatic Sulfonyl Chloride Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of aromatic compounds. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape and provides MS compatibility. sielc.com |

| Elution | Gradient (e.g., 5% to 95% B over 15 min) | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV/DAD at 220 nm and 254 nm | Aromatic rings provide strong UV absorbance for sensitive detection. |

| Injection Vol. | 5 µL | A small volume minimizes potential column overload. |

This table presents a representative method; actual conditions would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for the separation, identification, and quantification of volatile and thermally stable compounds. For the analysis of this compound, GC-MS can effectively detect volatile impurities such as residual solvents from the synthesis or purification process.

However, direct GC-MS analysis of sulfonyl chlorides can be problematic. Many sulfonyl chlorides exhibit limited thermal stability and may degrade in the high-temperature environment of the GC injector port or on the column. core.ac.uk This degradation can result in a distorted chromatographic profile and make accurate quantification impossible.

A common and effective strategy to overcome this limitation is derivatization. core.ac.ukrsc.org The reactive sulfonyl chloride is converted into a more thermally stable and volatile derivative prior to injection. A typical derivatization reaction involves reacting the sulfonyl chloride with an amine (e.g., diethylamine) to form the corresponding sulfonamide. core.ac.uk This sulfonamide derivative is generally more stable and exhibits better chromatographic behavior.

The mass spectrometer provides two critical pieces of information: the retention time, which is characteristic of the compound under specific GC conditions, and the mass spectrum, which serves as a molecular fingerprint. The mass spectrum, generated by electron impact (EI) ionization, shows the molecular ion (if stable enough to be observed) and a unique fragmentation pattern that can be used to confirm the structure of the analyte and identify unknown impurities by comparing their spectra to mass spectral libraries.

Table 2: Representative GC-MS Method Parameters for Sulfonamide Derivative Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Reaction with Diethylamine | Converts the thermally labile sulfonyl chloride to a stable sulfonamide. core.ac.uk |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | A common, low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at 1.0 mL/min | An inert gas to carry the sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Program | 80 °C (1 min), ramp to 280 °C at 10 °C/min | A temperature gradient to separate compounds based on their boiling points. |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Range | 50 - 500 amu | Scans a mass range appropriate for the expected derivative and potential impurities. |

This table outlines a general approach for a derivatized sample; conditions must be optimized for the specific sulfonamide of this compound.

Computational and Theoretical Investigations of 2 Chloro 3 Methoxybenzenesulfonyl Chloride

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. DFT calculations can predict a variety of molecular properties, including geometry, vibrational frequencies, and electronic distribution, which are crucial for understanding the reactivity of 2-Chloro-3-methoxybenzenesulfonyl chloride.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For benzenesulfonyl chlorides, the substituents on the aromatic ring significantly influence the energies of the frontier orbitals. Electron-donating groups, such as the methoxy (B1213986) group in this compound, are expected to raise the energy of the HOMO, making the molecule a better electron donor. Conversely, electron-withdrawing groups, like the chloro and sulfonyl chloride groups, will lower the energy of the LUMO, enhancing its electron-accepting capabilities.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzenes (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene (B151609) | -9.24 | -1.13 | 8.11 |

| Chlorobenzene | -9.08 | -0.63 | 8.45 |

| Anisole (Methoxybenzene) | -8.21 | -0.11 | 8.10 |

Note: These values are illustrative for parent compounds and are sourced from computational chemistry databases. The actual values for this compound would be influenced by the combined effects of all substituents.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

In the case of this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the sulfonyl group and the methoxy group, as these are highly electronegative atoms. These regions are prone to electrophilic attack. Conversely, a strong positive potential would be anticipated around the sulfur atom of the sulfonyl chloride group, making it the most likely site for nucleophilic attack. This is consistent with the known reactivity of sulfonyl chlorides. The aromatic ring would exhibit a more complex potential distribution due to the competing electronic effects of the chloro and methoxy substituents. Studies on other substituted benzenesulfonamides have shown that electron-withdrawing or donating groups on the aryl ring can significantly alter the electrostatic potential. researchgate.net

Vibrational frequency analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. ijrte.org By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated, and a detailed assignment of the spectral bands to specific molecular motions can be achieved.

For this compound, characteristic vibrational modes would include:

S=O stretching: Asymmetric and symmetric stretching of the sulfonyl group, typically appearing as strong bands in the IR spectrum in the range of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. For example, in a study of 3,4-dihydroxybenzenesulfonyl-functionalized polyethyleneimine, the asymmetric and symmetric stretching vibrations of the sulfonyl group were observed at 1293 cm⁻¹ and 1145 cm⁻¹, respectively. mdpi.com

S-Cl stretching: This vibration is expected in the lower frequency region of the spectrum.

C-Cl stretching: The stretching of the carbon-chlorine bond on the aromatic ring.

C-O stretching: Vibrations associated with the methoxy group.

Aromatic C-H and C=C stretching: Characteristic bands for the benzene ring.

DFT calculations on the related molecule 3-chloro-5-methoxyphenol (B1581831) have demonstrated a good correlation between theoretical and experimental vibrational frequencies after applying a suitable scaling factor to account for anharmonicity. ijrte.org A similar approach would be necessary for an accurate prediction of the vibrational spectrum of this compound.

Table 2: Predicted Vibrational Frequencies for a Structurally Similar Compound (3-chloro-5-methoxyphenol)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental IR Frequency (cm⁻¹) |

| O-H Stretch | 3485 | 3482 |

| C-H Stretch (aromatic) | 3080 | 3075 |

| C=C Stretch (aromatic) | 1605 | 1600 |

| O-H In-plane bend | 1115 | 1115 |

| C-O Stretch | 1045 | 1040 |

Source: Adapted from computational studies on 3-chloro-5-methoxyphenol. ijrte.org These values serve as an illustration of the type of data obtained from vibrational analysis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. The rotation around the C-S and C-O single bonds can lead to different conformers with varying energies.

Computational methods can be used to identify the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers that might be populated at room temperature. For substituted benzenes, the orientation of the substituents relative to the ring is a key determinant of conformational preference. rsc.org In this compound, the torsional angles between the sulfonyl chloride and methoxy groups with respect to the benzene ring would be of primary interest.

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal the accessible conformations, the flexibility of the molecule, and its interactions with solvent molecules. While specific MD studies on this compound are not available, simulations of related compounds in various solvents would be valuable for understanding its behavior in different chemical environments.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate and a critical determinant of the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, DFT calculations can be used to model the approach of a nucleophile. These calculations can help distinguish between different possible mechanisms, such as an Sₙ2-like process with a single transition state or an addition-elimination mechanism involving a pentacoordinate intermediate. nih.gov

Studies on the solvolysis and chloride exchange reactions of various arenesulfonyl chlorides have utilized DFT to characterize the transition states. nih.govmdpi.com For the chloride-chloride exchange, a single Sₙ2 transition state was identified. nih.gov A trigonal bipyramidal geometry is often proposed for the transition state in nucleophilic attacks on sulfonyl chlorides. cdnsciencepub.com Modeling the reaction of this compound with a nucleophile would involve calculating the geometry and energy of the transition state, which would provide insights into the reaction's activation energy and kinetics.

Ligand-Target Interaction Modeling (for derivatives as probes/precursors)

Derivatives of this compound, particularly the corresponding sulfonamides formed by reaction with amines, are of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in many drugs. mdpi.com Computational modeling can be used to predict how these derivatives might interact with biological targets such as enzymes.

Ligand-target interaction modeling, often referred to as molecular docking, is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org This method can identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to the binding affinity.

For a sulfonamide derivative of this compound, docking studies could be performed with a target protein to predict its binding mode and affinity. The results of such studies can guide the design of new, more potent inhibitors. The methoxy and chloro substituents on the phenyl ring would play a crucial role in determining the specificity and strength of the interaction with the protein's binding pocket.

Molecular Docking Studies

No molecular docking studies involving this compound have been published. Such studies would typically involve the use of computational algorithms to predict the preferred orientation and binding affinity of the compound when interacting with a specific biological target, such as a protein or enzyme. The results of these simulations are crucial for understanding potential mechanisms of action and for the rational design of more potent derivatives.

Binding Affinity Predictions for Derivative Design

Similarly, there is no available research on the prediction of binding affinities for derivatives of this compound. This type of investigation is a cornerstone of computational drug design, where the goal is to systematically modify a lead compound to enhance its binding to a biological target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and free energy calculations are commonly employed for this purpose. The absence of such data for this compound means that the potential for its derivatives as, for example, enzyme inhibitors or receptor modulators remains unexplored from a computational standpoint.

Role As a Precursor and Synthetic Intermediate in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The utility of 2-Chloro-3-methoxybenzenesulfonyl chloride as a building block is evident in its application in the synthesis of diverse and complex organic molecules, including pharmacologically relevant scaffolds, heterocyclic systems, and materials for agricultural and functional applications.

Precursors for Sulfonamide-Based Chemical Scaffolds

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely employed method for the synthesis of sulfonamides. cbijournal.commdpi.comresearchgate.net This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. libretexts.orgchemguide.co.uk

This compound can be readily employed in this capacity to generate a diverse library of sulfonamide derivatives. The general reaction scheme involves the treatment of this compound with a desired amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov The resulting sulfonamides, incorporating the 2-chloro-3-methoxyphenyl moiety, can serve as scaffolds for the development of new therapeutic agents. The sulfonamide group is a key pharmacophore found in a wide range of drugs, and the specific substitution pattern of the aromatic ring can influence the biological activity of the final compound. mdpi.com

Table 1: General Reaction for the Synthesis of Sulfonamides from this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | N-substituted-2-chloro-3-methoxybenzenesulfonamide |

Building Block for Sulfur-Containing Heterocycles

Sulfonyl chlorides are valuable precursors for the synthesis of various sulfur-containing heterocyclic compounds. organic-chemistry.orgresearchgate.net While specific examples detailing the use of this compound in the synthesis of heterocycles are not extensively documented, its chemical reactivity suggests its potential in several established synthetic strategies. For instance, intramolecular cyclization reactions of appropriately substituted sulfonamides derived from this precursor could lead to the formation of cyclic sulfonamides, also known as sultams.

Furthermore, reactions of sulfonyl chlorides with organometallic reagents can lead to the formation of sulfinates, which are versatile intermediates for the synthesis of other sulfur-containing compounds. nih.govacs.orgmit.edu These intermediates can then be further manipulated to construct heterocyclic rings. The specific reaction conditions and the nature of the other reactants would determine the final heterocyclic structure.

Intermediate in the Synthesis of Agrochemicals and Functional Materials

Substituted benzenesulfonyl chlorides are important intermediates in the production of various agrochemicals, including herbicides and pesticides. google.com A structurally similar compound, 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride, is utilized as an intermediate in the synthesis of agricultural chemicals. smolecule.com This suggests a plausible role for this compound in the development of new agrochemical products. The synthesis would likely involve the reaction of the sulfonyl chloride with a suitable amine or other nucleophile to generate the active ingredient.

In the realm of functional materials, the sulfonyl chloride group can be used to introduce the 2-chloro-3-methoxyphenylsulfonyl moiety into polymer backbones or onto the surface of materials. This can modify the properties of the material, such as its thermal stability, solubility, or optical properties. The resulting sulfonamides or sulfonate esters can impart specific functionalities, making them useful in applications ranging from specialty polymers to materials for electronic devices.

Development of Chemical Probes and Derivatization Reagents

The reactivity of the sulfonyl chloride group also makes this compound a valuable precursor for the development of specialized chemical tools, such as covalent probes for studying biological systems and derivatization reagents for enhancing analytical detection.

Precursors for Sulfonyl Fluorides as Covalent Probes in Chemical Biology

Sulfonyl fluorides have emerged as important warheads for covalent inhibitors and chemical probes in chemical biology. They exhibit a unique balance of stability and reactivity, allowing them to form stable covalent bonds with specific amino acid residues in proteins. The conversion of sulfonyl chlorides to sulfonyl fluorides is a well-established synthetic transformation. rsc.orgmdpi.comccspublishing.org.cnacs.orgacs.orgnih.govgoogle.comnih.gov

This compound can be readily converted to 2-chloro-3-methoxybenzenesulfonyl fluoride (B91410) through a halide exchange reaction. nih.gov This is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride or potassium bifluoride. rsc.orgnih.gov The resulting sulfonyl fluoride, bearing the 2-chloro-3-methoxy substitution pattern, can then be incorporated into more complex molecules designed to target specific proteins of interest. These probes can be used to study enzyme function, identify new drug targets, and elucidate biological pathways.

Table 2: Conversion of this compound to its corresponding Sulfonyl Fluoride

| Starting Material | Reagent | Product |

| This compound | Potassium fluoride (KF) or Potassium bifluoride (KHF₂) | 2-Chloro-3-methoxybenzenesulfonyl fluoride |

Application in Analytical Derivatization for Enhanced Detection Sensitivity

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection and quantification. nbinno.com Sulfonyl chlorides are effective derivatization reagents for compounds containing primary and secondary amine or hydroxyl groups. nbinno.comnih.govnih.govddtjournal.comnih.gov The reaction of an analyte with a sulfonyl chloride, such as this compound, introduces a bulky, chromophoric, or electroactive group, which can significantly enhance its response in analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.govddtjournal.commdpi.com

For example, the derivatization of a poorly UV-absorbing amine with this compound would yield a sulfonamide that is more readily detectable by UV spectroscopy. In mass spectrometry, the introduction of the 2-chloro-3-methoxyphenylsulfonyl group can improve ionization efficiency and provide characteristic fragmentation patterns, leading to lower detection limits and increased analytical sensitivity. nih.govmdpi.com While specific applications of this compound as a derivatization reagent are not widely reported, its chemical properties make it a suitable candidate for such purposes, analogous to other commercially available sulfonyl chloride reagents. nih.govnih.govddtjournal.com

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy in modern organic chemistry aimed at the efficient generation of libraries containing structurally diverse small molecules. scispace.com The goal of DOS is to explore a wide range of chemical space to identify novel compounds with potential applications in areas such as drug discovery and chemical biology. nih.gov Arylsulfonyl chlorides are valuable precursors for creating a variety of functional groups, making them suitable building blocks for DOS strategies. orgsyn.org this compound serves as an excellent scaffold for such synthetic approaches due to its distinct points of reactivity.

The primary strategy for utilizing this compound in DOS revolves around its highly reactive sulfonyl chloride (-SO₂Cl) group. This functional group can readily react with a vast array of nucleophiles to form stable covalent bonds, allowing for the rapid assembly of a large and diverse library of compounds from a single starting material. This "reagent-based" diversification approach is a cornerstone of efficient library synthesis.

The main reactions involving the sulfonyl chloride moiety include:

Sulfonamide Formation: Reaction with a diverse collection of primary and secondary amines (R-NH₂ or R₂NH) yields a library of sulfonamides. This is one of the most common applications, as the sulfonamide linkage is a key feature in many biologically active molecules.

Sulfonate Ester Formation: Treatment with a variety of alcohols (R-OH) or phenols (Ar-OH) results in the formation of sulfonate esters. This allows for the introduction of diverse aliphatic and aromatic moieties.

Thioester Formation: Reaction with thiols (R-SH) produces sulfonyl thioesters, further expanding the structural diversity of the resulting library.

The substituents on the benzene (B151609) ring—the chloro and methoxy (B1213986) groups—provide handles for secondary diversification. After the initial library is created through reactions at the sulfonyl chloride site, these groups can be modified in subsequent steps. For example, the methoxy group could potentially be demethylated to a hydroxyl group, which can then be further functionalized. The chloro group can participate in various cross-coupling reactions, allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. This multi-stage diversification strategy significantly enhances the complexity and structural variety of the synthesized library. nih.gov

The following table illustrates the primary diversification strategy based on the reactivity of the sulfonyl chloride group.

Table 1: Library Generation from this compound via Nucleophilic Substitution

| Input Nucleophile Class | Example Nucleophile (R-XH) | Resulting Functional Group | Product Substructure |

|---|---|---|---|

| Primary Amines | R-NH₂ | Sulfonamide | -SO₂-NHR |

| Secondary Amines | R₂NH | Sulfonamide | -SO₂-NR₂ |

| Alcohols | R-OH | Sulfonate Ester | -SO₂-OR |

| Phenols | Ar-OH | Sulfonate Ester | -SO₂-OAr |

Further complexity can be built into the molecular scaffolds through subsequent reactions on the aromatic ring, as detailed in the table below.

Table 2: Potential for Downstream Diversification of the Scaffold

| Functional Group on Scaffold | Potential Reaction Type | Example of Introduced Diversity |

|---|---|---|

| Chloro (-Cl) Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl, heteroaryl, or substituted amino groups |

By combining these strategies, this compound acts as a versatile starting point for building large, three-dimensional molecular libraries rich in skeletal and stereochemical diversity, which is a primary objective of diversity-oriented synthesis. nih.gov

Emerging Research and Future Directions

Development of Novel Catalytic Transformations Involving the Compound

The development of novel catalytic transformations for sulfonyl chlorides is a rapidly advancing area of research, with significant potential for application to 2-Chloro-3-methoxybenzenesulfonyl chloride. A primary focus has been on the use of visible-light photoredox catalysis to generate sulfonyl radicals. researchgate.net This strategy allows for the activation of sulfonyl chlorides under mild conditions, using light as a traceless reagent. researchgate.netnih.gov These photogenerated sulfonyl radicals are versatile intermediates that can participate in a variety of bond-forming reactions. researchgate.netacs.org

Key research findings in this area include:

Radical-Radical Cross-Coupling: Photocatalytic methods have been developed for the cross-coupling of sulfonyl radicals (generated from sulfonyl chlorides) with various alkyl radicals (generated from trifluoroborate salts). acs.org This approach enables the construction of C–S bonds in an atom-economical manner under mild conditions. acs.org

Hydrosulfonylation of Alkenes: Iridium-based photocatalysts have been successfully employed for the hydrosulfonylation of alkenes using sulfonyl chlorides, demonstrating a powerful method for the synthesis of sulfones. researchgate.net

Stereoselective Additions to Alkynes: Visible-light photoredox catalysis, often using iridium catalysts, can initiate the addition of sulfonyl chlorides to alkynes. These reactions can proceed with high stereoselectivity, affording products such as (E)-β-chlorovinyl sulfones. researchgate.net

Palladium-Catalyzed Reactions: Beyond photoredox catalysis, palladium-catalyzed methods are being explored for the synthesis of sulfonyl chlorides and their derivatives. One notable process is the chlorosulfonylation of arylboronic acids, which offers a convergent route to arylsulfonyl chlorides under mild conditions and with significant functional group tolerance. nih.gov

While these studies have not exclusively focused on this compound, the developed protocols are broadly applicable to a range of substituted aryl sulfonyl chlorides. Future research will likely involve the specific application of these catalytic systems to synthesize novel derivatives of this compound.

| Transformation Type | Catalyst System | Key Features | Potential Application for this compound |

|---|---|---|---|

| Radical-Radical Cross-Coupling | fac-Ir(ppy)₃ / Blue LEDs | Mild conditions, good functional group tolerance, atom-economical C-S bond formation. acs.org | Coupling with various alkyl trifluoroborates to form complex sulfones. |

| Hydrosulfonylation of Alkenes | Iridium-based photocatalyst | Efficient synthesis of sulfones from alkenes. researchgate.net | Addition to functionalized alkenes to create novel sulfone building blocks. |

| trans-Addition to Alkynes | Iridium catalyst / Blue light | Highly stereoselective, produces (E)-β-chlorovinyl sulfones. researchgate.net | Synthesis of stereodefined vinyl sulfones for further elaboration. |

| Chlorosulfonylation of Arylboronic Acids | Palladium catalyst | Mild conditions, convergent synthesis, broad substrate scope. nih.gov | Alternative synthesis route to this compound itself. |

Exploration of Unconventional Reactivity Patterns

Research into sulfonyl chlorides is uncovering unconventional reactivity patterns that move beyond their traditional role as electrophiles in sulfonamide and sulfonate ester synthesis. The exploration of single-electron transfer (SET) pathways, primarily through photoredox catalysis, is at the forefront of this field. researchgate.netacs.org This approach unlocks radical-based mechanisms, offering new synthetic disconnections and access to previously challenging molecular architectures.

Emerging reactivity patterns include:

Generation of Sulfonyl Radicals for Tandem Reactions: The generation of sulfonyl radicals from sulfonyl chlorides can initiate cascade or tandem reactions. For instance, a visible-light-induced regioselective sulfonylation-cyclization of 1,5-dienes has been developed to produce monosulfonylated pyrrolin-2-ones. nih.gov This process involves an intermolecular radical addition followed by a 5-endo cyclization. nih.gov

Use in Desulfonylative Cross-Coupling: While sulfonyl chlorides are typically used to install the sulfonyl group, recent research has explored their use as precursors for aryl radicals in desulfonylative reactions. This "traceless" use of the sulfonyl group opens up new possibilities for C-C and C-heteroatom bond formation.

Catalyst-Controlled Divergent Transformations: The reactivity of sulfonyl-containing compounds can be directed towards different products by simply changing the catalyst. For example, catalyst-controlled divergent intramolecular reactions of N-sulfonyl-1,2,3-triazoles have been shown to yield either isoquinolin-3-ones or 2-aminoindanones depending on whether a Pd(0) or a dual Rh(II)/Pd(0) catalytic system is used. rsc.org

The application of these unconventional reactivity patterns to this compound could lead to the discovery of novel scaffolds. The specific substitution pattern of the molecule may influence the regioselectivity and efficiency of these radical-based transformations, a subject ripe for future investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of sulfonyl chlorides are being increasingly integrated into continuous flow and automated synthesis platforms. researchgate.netchimia.ch This shift from traditional batch processing is driven by the need for enhanced safety, scalability, precise reaction control, and efficiency. researchgate.netrsc.org Chlorosulfonation reactions, in particular, are often highly exothermic and use hazardous reagents, making them ideal candidates for flow chemistry implementation. rsc.orgmdpi.com

Key developments in this area include:

Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, mitigating the risks of thermal runaway associated with highly exothermic reactions like chlorosulfonation. rsc.orgmdpi.com This enables the use of reaction conditions that would be unsafe in large-scale batch reactors.

Automated Synthesis of Sulfonyl Chlorides: An automated continuous system for producing multi-hundred-gram quantities of aryl sulfonyl chlorides has been described, employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com The use of real-time process monitoring and feedback controllers leads to significant improvements in process consistency and reliability. mdpi.com

High-Throughput Screening: Automated flow synthesis platforms can be coupled with high-throughput screening technologies. This allows for the rapid synthesis and evaluation of libraries of compounds, such as sulfonamides derived from various sulfonyl chlorides, accelerating drug discovery efforts. chimia.ch

Telescoped Reactions: Flow chemistry facilitates "telescoped" or multi-step syntheses where the output from one reactor is fed directly into the next. researchgate.net For this compound, this could involve its in-situ generation followed immediately by reaction with an amine to form a sulfonamide, all within a closed, automated system. chimia.ch

The integration of this compound into these advanced platforms would streamline its use as a building block, enabling safer, more efficient, and scalable production of its derivatives for pharmaceutical and agrochemical applications.

Sustainable Synthesis Approaches for Sulfonyl Chlorides

There is a significant research effort aimed at developing more sustainable and environmentally friendly methods for the synthesis of sulfonyl chlorides. rsc.org Traditional methods often rely on harsh reagents like chlorosulfonic acid or hazardous oxidants like aqueous chlorine. nih.govorganic-chemistry.org Modern approaches focus on milder conditions, greener solvents, and more benign reagents. rsc.orgresearchgate.net

Promising sustainable strategies include:

Oxidative Chlorination with Milder Reagents: Researchers have developed methods using less hazardous chlorinating and oxidizing agents. Systems like N-chlorosuccinimide (NCS) in combination with a chloride source are used for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and stable precursors. organic-chemistry.org Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has also been used as an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water or ethanol. rsc.orgresearchgate.net

Photocatalytic Synthesis: As an alternative to traditional oxidation, visible-light photocatalysis offers a green approach. For example, potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, can be used as a photocatalyst to synthesize sulfonyl chlorides from S-arylthioacetates using blue light and oxygen as the oxidant. nih.gov

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force (e.g., in a ball mill) to drive reactions, are being explored. This approach can reduce or eliminate the need for bulk solvents, significantly improving the environmental footprint of the synthesis. youtube.com

Use of SO₂ Surrogates: Gaseous and toxic sulfur dioxide (SO₂) is a common reagent in some sulfonyl chloride syntheses. The development of stable, solid SO₂ surrogates, such as the DABCO-SO₂ complex (DABSO), simplifies handling and improves the safety of these procedures. organic-chemistry.org

| Approach | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Mild Oxidative Chlorination | N-Chlorosuccinimide (NCS) / S-Alkylisothiourea salts | Uses odorless, stable precursors; avoids harsh reagents. organic-chemistry.org | organic-chemistry.org |

| Oxidation in Green Solvents | Sodium dichloroisocyanurate (NaDCC) / Thiols | Can be performed in water or ethanol; simple filtration workup. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Visible-Light Photocatalysis | K-PHI catalyst / Blue light / O₂ | Uses light as a traceless reagent; avoids strong chemical oxidants. nih.gov | nih.gov |

| Mechanochemistry | Ball milling | Solvent-free or reduced solvent conditions; energy efficient. youtube.com | youtube.com |

| Use of SO₂ Surrogates | DABSO (DABCO-SO₂) complex | Replaces toxic, gaseous SO₂ with a stable, easy-to-handle solid. organic-chemistry.org | organic-chemistry.org |

Conclusion

Summary of Synthetic Advances and Reactive Pathways

The synthesis of benzenesulfonyl chlorides is a mature field in organic chemistry, with several reliable methods available. For a hypothetical synthesis of 2-Chloro-3-methoxybenzenesulfonyl chloride, two primary routes would be considered based on available starting materials. The first involves the diazotization of 2-chloro-3-methoxyaniline (B51853) followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst. organic-chemistry.org A second major route would be the direct chlorosulfonation of 2-chloro-1-methoxybenzene using chlorosulfonic acid. rsc.org While these methods are broadly applicable, specific reaction conditions and yields for the synthesis of this compound are not documented.